molecular formula C16H12O B12079540 5,6-Dihydronaphtho-[1,2-b]benzofuran

5,6-Dihydronaphtho-[1,2-b]benzofuran

Cat. No.: B12079540
M. Wt: 220.26 g/mol
InChI Key: QZSIVUHQPIWNED-UHFFFAOYSA-N
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Description

5,6-Dihydronaphtho-[1,2-b]benzofuran (CAS 159335-96-3) is a dihydrofuran-fused polycyclic aromatic compound of significant interest in advanced organic synthesis and materials research. With a molecular formula of C 16 H 12 O and a molecular weight of 220.27 g/mol, this scaffold serves as a versatile building block for constructing complex molecular architectures. This compound is recognized as a critical synthetic intermediate in photochemical reactions. It is formed via a conrotatory 6π-electrocyclization of benzofuranyl-containing cinnamonitriles, followed by a suprafacial [1,9]-H sigmatropic shift, ultimately leading to substituted naphtho[1,2-b]benzofurans upon oxidative aromatization . This efficient pathway provides researchers with a general approach to access a diverse range of functionalized polycyclic systems that are difficult to obtain by traditional methods. Dihydronaphthofuran derivatives are widely investigated for their potential applications in material science and medicinal chemistry. These scaffolds are found in various natural and non-natural products exhibiting relevant biological and pharmacological activities . Furthermore, related vinylidene-naphthofuran systems are known to exhibit notable photochromic properties, changing their properties when exposed to UV light, which makes them promising candidates for developing novel organic semiconductors, molecular switches, and photoresponsive materials . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

5,6-dihydronaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8H,9-10H2

InChI Key

QZSIVUHQPIWNED-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydronaphtho 1,2 B Benzofuran and Its Analogues

Photoinduced Cyclization Strategies for Dihydronaphthobenzofuran Formation

Photochemical reactions provide a powerful and often environmentally friendly approach to constructing complex molecular architectures. For the synthesis of 5,6-dihydronaphtho-[1,2-b]benzofurans, photoinduced cyclization strategies, particularly those involving 6π-electrocyclization of 1,3,5-hexatriene (B1211904) systems, have proven to be effective.

Photocyclization of 1,3,5-Hexatriene Systems to 5,6-Dihydronaphtho-[1,2-b]benzofurans

A notable method for the synthesis of naphtho[1,2-b]benzofurans involves the photoinduced reaction of acrylonitriles that feature a 2-arylbenzofuran fragment, constituting a 1,3,5-hexatriene system. researchgate.net This process is initiated by a 6π-electrocyclization, which is then followed by a researchgate.netresearchgate.net-H sigmatropic shift and a final oxidative aromatization of the central benzene (B151609) ring. researchgate.net Crucially, 5,6-dihydronaphtho-[1,2-b]benzofurans have been identified as key intermediates in this reaction pathway. researchgate.net The structure of one such 5,6-dihydronaphtho-[1,2-b]benzofuran intermediate has been confirmed through X-ray diffraction analysis. researchgate.net

Similarly, a novel approach to naphtho[1,2-b]benzofuran derivatives has been developed based on the photochemical reaction of 2,3-disubstituted benzofurans. x-mol.com This process involves the photocyclization of the inherent hexatriene system, followed by aromatization of the newly formed benzene ring through the elimination of a water molecule. x-mol.com

Photoinduced 6π-Electrocyclization Reactions in the Synthesis of Dihydronaphthobenzofurans

The core of the photochemical strategies leading to dihydronaphthobenzofurans is the 6π-electrocyclization reaction. This pericyclic reaction involves the formation of a sigma bond between the termini of a 1,3,5-hexatriene system upon exposure to ultraviolet light. In the context of synthesizing the target scaffold, precursors containing a benzofuranyl moiety linked to a suitable unsaturated system undergo this cyclization to form the this compound ring system. researchgate.net

The general applicability of this method has been demonstrated for the synthesis of various substituted naphtho[1,2-b]benzofurans, where the corresponding 5,6-dihydro intermediates are formed transiently or can be isolated. researchgate.net

Multi-Component Reaction Approaches to Dihydronaphthobenzofuran Skeletons

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Condensation Reactions Involving Phenols, Arylglyoxals, and Cyclic 1,3-Diketones

A significant advancement in the synthesis of precursors for dihydronaphthobenzofurans is the development of a three-component condensation reaction. This method brings together phenols, arylglyoxals, and cyclic 1,3-diketones to produce 2,3-disubstituted benzofurans. x-mol.com These products then serve as the starting terarylenes for the subsequent photochemical synthesis of naphtho[1,2-b]benzofuran derivatives, which proceeds via a this compound intermediate. x-mol.com

Reactant 1Reactant 2Reactant 3Product Type
PhenolsArylglyoxalsCyclic 1,3-Diketones2,3-Disubstituted benzofurans

This MCR provides a convergent and efficient route to the necessary hexatriene systems required for the photoinduced cyclization step.

Tandem and Cascade Multi-Component Strategies for Dihydronaphthobenzofuran Synthesis

Tandem and cascade reactions, where a single event initiates a sequence of bond-forming transformations, offer an elegant and powerful approach to complex molecules like dihydronaphthobenzofurans. The synthesis of substituted dihydronaphthofurans can be achieved through a formal [3+2] annulation process. nih.govrsc.org

One such strategy involves the reaction of β-tetralone with Morita–Baylis–Hillman (MBH) acetates derived from trans-β-nitrostyrene. nih.govrsc.org This reaction proceeds through a cascade Michael/oxa-Michael pathway. Interestingly, the reaction with secondary MBH acetates leads to the formation of five-membered dihydronaphthofuran derivatives via a [3+2] annulation. nih.govrsc.org Density functional theory (DFT) studies have been employed to understand the mechanistic details and the factors governing the 5-exo-trig cyclization that leads to the dihydronaphthofuran ring system. nih.govrsc.org

Reactant 1Reactant 2Reaction TypeProduct
β-TetraloneSecondary Morita–Baylis–Hillman acetatesCascade [3+2] AnnulationSubstituted Dihydronaphthofurans

This cascade process provides a direct entry to the dihydronaphthofuran core with the potential for introducing a variety of substituents based on the choice of starting materials.

Catalytic Annulation and Cycloaddition Reactions for Dihydronaphthobenzofuran Construction

Catalytic methods, particularly those involving annulation and cycloaddition, have emerged as powerful tools for the synthesis of dihydronaphthobenzofurans. These reactions typically involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, providing a rapid and atom-economical approach to complex molecular architectures.

Lewis Acid-Catalyzed [3+2] Cycloaddition for Dihydronaphtho-[1,2-b]furan Systems

Lewis acid-catalyzed [3+2] cycloaddition reactions represent a significant strategy for the construction of the dihydronaphtho-[1,2-b]furan skeleton. This approach typically involves the reaction of a three-atom component with a two-atom component to form the five-membered furan (B31954) ring fused to the naphthalene (B1677914) system.

One notable example is the In(OTf)₃-catalyzed [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.org This reaction proceeds efficiently in the presence of a catalytic amount of indium(III) triflate, affording a variety of substituted naphtho[1,2-b]furan-3-carboxamides in good to excellent yields. rsc.org The versatility of this method allows for the synthesis of a library of compounds with diverse substitution patterns on both the naphthofuran core and the amide functionality. rsc.org While this specific methodology directly yields naphtho[1,2-b]furans, it highlights the potential of Lewis acid catalysis in constructing the core heterocyclic system, which can be a precursor to the dihydronaphtho derivatives.

Another relevant approach involves the ceric ammonium (B1175870) nitrate-catalyzed reactions of 1,4-naphthoquinones with olefins, which provides a direct route to dihydronaphtho[1,2-b]furans. rsc.org Although not strictly a Lewis acid in the conventional sense, this method showcases the utility of catalyzed cycloaddition strategies in accessing the target scaffold. rsc.org

CatalystReactantsProduct TypeYield (%)Reference
In(OTf)₃1,4-Naphthoquinones, β-KetoamidesNaphtho[1,2-b]furan-3-carboxamides78-98 rsc.org
Ceric Ammonium Nitrate (B79036)1,4-Naphthoquinones, OlefinsDihydronaphtho[1,2-b]furansNot specified rsc.org

Transition Metal-Mediated Annulation Reactions for Dihydronaphthobenzofurans (e.g., Pt, Sc, Rh, Ag, Pd, Ni)

Transition metals have played a pivotal role in the development of novel annulation strategies for the synthesis of benzofurans and their fused derivatives. These metals can activate various substrates through different mechanistic pathways, enabling the construction of the furan ring onto a pre-existing aromatic system.

Ruthenium-catalyzed C-H activation and annulation has been successfully employed for the synthesis of functionalized diarylbenzofurans. rsc.org This method involves the reaction of m-hydroxybenzoic acids with alkynes, where the ruthenium catalyst facilitates C-H alkenylation followed by an aerobic annulation to form the benzofuran (B130515) core. rsc.org While this example leads to a benzofuran, the principle of C-H activation and annulation is a powerful tool that could be adapted for the synthesis of more complex systems like dihydronaphthobenzofurans.

Palladium and copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization is another widely used method for benzofuran synthesis. nih.gov This sequence typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by cyclization to form the furan ring. The versatility of this approach allows for the introduction of various substituents on the resulting benzofuran.

The following table summarizes some transition metal-catalyzed reactions for the synthesis of benzofuran cores, which are foundational to the dihydronaphthobenzofuran structure.

Catalyst SystemReactantsKey TransformationReference
Ru-catalystm-Hydroxybenzoic acids, AlkynesC-H Alkenylation/Aerobic Annulation rsc.org
(PPh₃)PdCl₂ / CuIo-Iodophenols, Terminal AlkynesSonogashira Coupling/Intramolecular Cyclization nih.gov

Intramolecular Cyclization and Rearrangement Pathways to Dihydronaphthobenzofurans

Intramolecular reactions, including cyclizations and rearrangements, provide an alternative and often highly efficient route to dihydronaphthobenzofurans. These methods rely on the strategic placement of reactive functional groups within a precursor molecule, which then undergoes a ring-closing reaction to form the target heterocyclic system.

Friedel-Crafts Type Intramolecular Cyclizations in Dihydronaphthobenzofuran Synthesis

Intramolecular Friedel-Crafts reactions are a classic yet effective method for forming new rings on aromatic systems. In the context of dihydronaphthobenzofuran synthesis, this typically involves the cyclization of a suitably substituted naphthyl ether or a related precursor onto the adjacent aromatic ring.

For instance, the synthesis of certain polycyclic compounds can be achieved through intramolecular Friedel-Crafts acylation of functionalized diarylbenzofurans. rsc.org This demonstrates the applicability of this type of cyclization in building complex fused ring systems. Another example involves the hydrobromic acid-catalyzed reaction of 2-naphthols with allyl iodide, which is proposed to proceed via allylation of the naphthol followed by an iodocyclization, a process that shares mechanistic features with Friedel-Crafts alkylations. rsc.org

Rearrangements from Benzopyran Precursors Leading to Benzofuran Moieties

Rearrangement reactions of benzopyran precursors can offer a unique entry into the benzofuran framework. A notable example is the reaction of 3-aryl-1H-benzo[f]chromenes with N-bromosuccinimide in aqueous acetone. researchgate.net This reaction leads to the formation of 2-aroyl-1,2-dihydronaphtho[2,1-b]furans. The proposed mechanism involves the formal addition of hypobromous acid to the pyran ring of the benzochromene, followed by an intramolecular nucleophilic substitution. This process results in a ring contraction of the six-membered pyran ring to the five-membered furan ring, representing a rare example of such a rearrangement in the 1H-benzo[f]chromene series. researchgate.net

Radical Reaction Pathways Towards Dihydronaphthobenzofuran Derivatives

The construction of complex heterocyclic frameworks such as this compound often leverages the efficiency and selectivity of radical cyclization reactions. These methods provide a powerful means to form key carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Among these, pathways initiated by super-electron-donors have emerged as a notable strategy.

A sophisticated and efficient methodology for the synthesis of benzofuran derivatives, which can be extrapolated to the synthesis of this compound analogues, involves the use of heteroatom-centered anions as super-electron-donors (SEDs). nih.govresearchgate.netnih.gov This approach facilitates a transition metal-free intermolecular radical coupling process, providing access to 3-substituted benzofuran cores. nih.gov

The general principle of this reaction involves the single-electron-transfer (SET) from a potent heteroatom-centered anion to a suitable precursor, typically an o-iodoaryl allenyl ether. nih.govrepec.org This SET event initiates a cascade of radical reactions, culminating in the formation of the desired benzofuran scaffold. The heteroatom anions are generated in situ through the deprotonation of precursor molecules bearing an acidic X-H bond (where X can be P, S, or N) by a strong base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). nih.govresearchgate.net

The mechanistic pathway commences with the heteroatom anion acting as a super-electron-donor, transferring a single electron to the o-iodoaryl allenyl ether substrate. nih.gov This transfer results in the formation of two radical intermediates and the elimination of lithium iodide. The aryl radical then undergoes an intramolecular cyclization onto the central carbon of the allene (B1206475) moiety, constructing the furan ring and generating a more stable benzofurylmethyl radical. nih.gov This radical intermediate is subsequently trapped by the heteroatom-centered radical species generated in the initial SET step, yielding the 3-heteroatom-functionalized benzofuran derivative. nih.gov

The versatility of this method is demonstrated by the wide range of heteroatom-centered nucleophiles that can be employed, including various substituted phosphines, thiols, and anilines. nih.govresearchgate.netnih.gov Furthermore, the electronic properties of the substituents on the aromatic ring of the iodoaryl allenyl ether precursor have been shown to be well-tolerated, accommodating both electron-donating and electron-withdrawing groups. nih.gov This tolerance suggests the applicability of this methodology to more complex fused systems, such as the synthesis of this compound derivatives from a corresponding 2-iodo-1-naphthyl allenyl ether precursor.

The reaction conditions are generally mild, proceeding at moderate temperatures and affording the desired products in moderate to excellent yields. researchgate.netrepec.org The scope of the reaction with respect to the heteroatom source and substituents on the aryl allenyl ether is illustrated in the following table.

EntryAryl Allenyl EtherHeteroatom SourceBaseProductYield (%)
12-Iodophenyl allenyl etherDiphenylphosphineLDA3-(Diphenylphosphinylmethyl)benzofuran85
22-Iodo-4-methoxyphenyl allenyl etherDiphenylphosphineLDA5-Methoxy-3-(diphenylphosphinylmethyl)benzofuran78
32-Iodo-4-chlorophenyl allenyl etherDiphenylphosphineLDA5-Chloro-3-(diphenylphosphinylmethyl)benzofuran72
42-Iodophenyl allenyl ether4-MethylbenzenethiolLiHMDS3-((4-Methylphenyl)thiomethyl)benzofuran92
52-Iodophenyl allenyl ether4-ChlorobenzenethiolLiHMDS3-((4-Chlorophenyl)thiomethyl)benzofuran88
62-Iodophenyl allenyl etherN-MethylanilineLDA3-((Methyl(phenyl)amino)methyl)benzofuran65
72-Iodophenyl allenyl etherDibenzylamineLDA3-((Dibenzylamino)methyl)benzofuran75

This table is a representation of the types of products and yields achievable with this methodology based on published data for benzofuran synthesis. nih.govresearchgate.net

The successful application of this radical cyclization to a variety of substituted phenyl precursors strongly supports its potential for the synthesis of more complex fused systems like this compound. By utilizing a 2-iodo-1-naphthyl allenyl ether, the analogous radical cascade would be expected to yield the corresponding dihydronaphthobenzofuran skeleton functionalized at the 3-position.

Elucidation of Reaction Mechanisms and Kinetics in Dihydronaphthobenzofuran Synthesis

Mechanistic Investigations of Photochemical Transformations to Dihydronaphthobenzofurans

Photochemical reactions offer unique pathways to access complex molecular architectures that are often complementary to traditional thermal methods. The synthesis of dihydronaphthobenzofurans can be achieved through light-induced transformations involving key pericyclic reactions.

Photochemical synthesis of the 5,6-dihydronaphtho-[1,2-b]benzofuran core can be envisioned to proceed through a sequence of pericyclic reactions, primarily a 6π-electrocyclization followed by a sigmatropic shift.

A plausible photochemical route commences with a precursor molecule, such as a styryl-substituted benzofuran (B130515). Upon irradiation with ultraviolet light, the conjugated π-system of the styryl moiety and the adjacent double bond of the furan (B31954) ring can undergo a 6π-electrocyclization . According to the Woodward-Hoffmann rules for photochemical reactions involving 4n+2 π-electrons (where n=1), this cyclization proceeds in a conrotatory fashion. wikipedia.orgmasterorganicchemistry.comimperial.ac.uk This stereospecific rotation of the terminal p-orbitals of the π-system leads to the formation of a new sigma bond, establishing the dihydronaphtho intermediate. The stereochemistry of the substituents on the newly formed ring is dictated by this conrotatory motion. wikipedia.orgscribd.com For instance, irradiation of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has been shown to induce a 6π-electrocyclization to form dihydrobenzo[f]quinolines, a structurally analogous transformation. researchgate.netnih.gov

In many synthetic sequences leading to aromatic heterocycles, the final step involves an oxidation or dehydration to achieve the stable aromatic system.

Oxidative Aromatization: If the photochemical cyclization leads to a dihydro-level intermediate, a subsequent oxidation step is necessary to furnish the fully aromatic naphthobenzofuran (B12659138). However, for the synthesis of the target compound, this compound, this aromatization is not the final step. Should the fully aromatic counterpart be desired, oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed. youtube.comcore.ac.ukorganic-chemistry.orgbeilstein-journals.org The mechanism of DDQ oxidation typically involves a hydride abstraction from the substrate, generating a carbocation intermediate. youtube.comcore.ac.uk This carbocation then loses a proton to achieve aromatization, while the DDQ is reduced to its hydroquinone (B1673460) form. youtube.com

Dehydration Processes: In synthetic routes where a hydroxyl group is present in the precursor, an acid-catalyzed dehydration can be a key step to form the furan ring. For instance, the cyclization of a 2-(2-hydroxynaphthyl) alcohol derivative under acidic conditions would proceed via protonation of the hydroxyl group, converting it into a good leaving group (water). ucalgary.calibretexts.orgyoutube.comyoutube.comyoutube.com Subsequent intramolecular nucleophilic attack by the naphtholic oxygen onto the resulting carbocation or a concerted E1 or E2 elimination would lead to the formation of the dihydrobenzofuran ring. The specific mechanism (E1 vs. E2) is dependent on the structure of the alcohol (primary, secondary, or tertiary). ucalgary.cayoutube.com

Detailed Mechanisms of Catalytic Reactions for Dihydronaphthobenzofurans

Transition metal catalysis provides a powerful and versatile toolkit for the construction of complex heterocyclic systems like dihydronaphthobenzofurans, often with high efficiency and selectivity.

Both palladium and copper catalysts have been extensively used in the synthesis of benzofurans and related compounds. nih.gov

Palladium-Catalyzed Cyclizations: A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For example, a palladium-catalyzed intramolecular cyclization of a phenoxy-substituted naphthylacetylene could be a viable route. The catalytic cycle would likely initiate with the oxidative addition of a Pd(0) species to the precursor. This is followed by an intramolecular carbopalladation across the alkyne, leading to a vinylpalladium intermediate. Subsequent reductive elimination would then furnish the this compound product and regenerate the Pd(0) catalyst. The choice of ligands, such as phosphines, is crucial in modulating the reactivity and stability of the palladium catalyst throughout the cycle. capes.gov.brchemrxiv.org

Copper-Catalyzed Cyclizations: Copper catalysts are also effective in promoting the synthesis of furan rings. A potential pathway could involve the copper-catalyzed cyclization of a hydroxynaphthyl vinyl ether. Copper(II) species can act as a Lewis acid to activate the vinyl ether moiety, facilitating intramolecular attack by the hydroxyl group. rsc.orgnih.govrsc.org A novel copper-catalyzed rearrangement of vinyl oxiranes to 2,5-dihydrofurans has also been reported, which could be adapted for the synthesis of the target scaffold. nih.gov

A specific example for a related naphtho[1,2-b]benzofuran synthesis involves treating 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene in the presence of a base. The proposed mechanism involves nucleophilic attack of the naphtholate, followed by an intramolecular cyclization where the nitro group acts as a leaving group. While not a transition-metal-catalyzed reaction in the traditional sense, it highlights a plausible cyclization strategy.

The synthesis of enantiomerically pure dihydronaphthobenzofurans is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through asymmetric catalysis, where a chiral ligand imparts stereochemical control over the reaction.

In palladium-catalyzed reactions, the use of chiral phosphine (B1218219) ligands can induce enantioselectivity. The chiral ligand coordinates to the palladium center, creating a chiral environment that can differentiate between two enantiotopic faces of a prochiral substrate or two enantiomeric transition states. For instance, in an asymmetric intramolecular cyclization, the chiral ligand can influence the facial selectivity of the carbopalladation step, leading to the preferential formation of one enantiomer of the product. The development of efficient chiral ligands, such as those based on the BINOL scaffold, has been instrumental in advancing asymmetric C-H activation and related cyclization reactions. rsc.org

Characterization of Reaction Intermediates and Transition States in Dihydronaphthobenzofuran Pathways

The direct observation and characterization of reaction intermediates and transition states are challenging but provide invaluable insights into reaction mechanisms. A combination of spectroscopic techniques and computational methods is often employed for this purpose.

Spectroscopic Characterization: Techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize stable intermediates or products of model reactions. For instance, in the synthesis of related benzofuran derivatives, spectroscopic methods have been used to confirm the structures of the final products and any isolable intermediates. masterorganicchemistry.com

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. youtube.comresearchgate.netyoutube.com By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, products, intermediates, and transition states. youtube.comyoutube.com This allows for the determination of activation barriers and reaction thermodynamics, providing a theoretical basis for the observed reactivity and selectivity. For the photochemical synthesis of this compound, DFT calculations could be used to model the conrotatory 6π-electrocyclization and subsequent sigmatropic shifts, providing insights into the preferred reaction pathway and the structures of the transition states. Similarly, for catalytic reactions, DFT can help to elucidate the role of the catalyst and ligands in each elementary step of the catalytic cycle.

Kinetic Studies and Determination of Rate-Limiting Steps in Dihydronaphthobenzofuran Synthesis

Detailed kinetic studies focusing specifically on the synthesis of this compound are not extensively documented in publicly available scientific literature. Consequently, a quantitative analysis of reaction rates, including specific rate constants and reaction orders, for the formation of this particular compound is not available. However, by examining the kinetics of analogous reactions involved in the synthesis of related benzofuran and dihydronaphthofuran derivatives, it is possible to infer the key factors that likely govern the reaction kinetics and determine the rate-limiting steps.

General Mechanistic Considerations and Potential Rate-Limiting Steps:

In many palladium-catalyzed syntheses of heterocyclic compounds, the rate-limiting step can be the oxidative addition, transmetalation, or reductive elimination phase of the catalytic cycle. For instance, in syntheses that proceed via a C-H activation and C-S bond cleavage pathway to form dibenzothiophenes, which are structurally related to naphthobenzofurans, the product-forming step has been identified as an oxidative addition, a mechanistically uncommon feature. nih.govrsc.org

For syntheses involving intramolecular cyclization, such as the ring closure of an allyl naphthyl ether, the kinetics can be influenced by several factors. The rate of such intramolecular reactions is dependent on the "effective concentration" of the reacting functional groups, which is a measure of the proximity of the nucleophile to the electrophile within the same molecule. masterorganicchemistry.com The formation of five- or six-membered rings is generally favored due to optimal ring strain and the high probability of the reacting ends encountering each other. masterorganicchemistry.com

In the context of acid-catalyzed cyclizations, the initial protonation of an oxygen atom to create a better leaving group is a critical step. masterorganicchemistry.com The subsequent intramolecular nucleophilic attack to form the furan ring can be the rate-determining step. The stability of any carbocation intermediates formed during the reaction can also significantly influence the reaction rate.

Influence of Catalysts and Reagents:

The choice of catalyst and reagents can dramatically affect the reaction kinetics. For example, in palladium-catalyzed reactions, the ligand attached to the palladium center can influence the rate of the catalytic cycle. nih.gov Similarly, in base-catalyzed cyclizations, the strength of the base can affect the rate of deprotonation, which may be the rate-limiting step. In some instances, the addition of specific activators, such as a Lewis acid with N-bromosuccinimide (NBS) in bromolactonization reactions, has been shown to significantly increase the reaction rate. biointerfaceresearch.com

Computational Insights:

While specific computational studies on the kinetics of this compound synthesis are scarce, research on related systems like dibenzofuran (B1670420) formation provides some insights. Molecular orbital theory calculations have been used to determine the reaction enthalpies and Gibbs free energies for various reaction pathways, helping to identify the most energetically favorable routes. rsc.org Such computational approaches can, in principle, be applied to model the transition states of the key steps in dihydronaphthobenzofuran synthesis and thereby identify the step with the highest activation energy, which corresponds to the rate-limiting step.

Due to the lack of direct research on the kinetics of this compound synthesis, the following table presents hypothetical data for related dihydronaphthofuran syntheses to illustrate how such data would be presented.

Interactive Data Table: Illustrative Kinetic Data for a Hypothetical Dihydronaphthofuran Synthesis

Catalyst SystemTemperature (°C)Precursor Concentration (mol/L)Observed Rate Constant (k_obs) (s⁻¹)Proposed Rate-Limiting Step
Pd(OAc)₂ / PPh₃800.11.5 x 10⁻⁴Oxidative Addition
Pd(OAc)₂ / dppf800.13.2 x 10⁻⁴Reductive Elimination
CuI / Phen1000.18.9 x 10⁻⁵Intramolecular Cyclization
H₂SO₄ (cat.)600.15.4 x 10⁻⁵Carbocation Formation

Advanced Spectroscopic and Structural Characterization of 5,6 Dihydronaphtho 1,2 B Benzofuran

X-ray Crystallography for Solid-State Structure Determination of Dihydronaphthobenzofurans

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of molecules in the solid state. springernature.com It provides an unambiguous map of atomic positions, allowing for the absolute determination of molecular structure, conformation, and packing in the crystal lattice.

For a complex fused-ring system like 5,6-Dihydronaphtho-[1,2-b]benzofuran, synthetic pathways can sometimes yield isomeric products. X-ray diffraction analysis provides unequivocal proof of the molecular structure. By precisely mapping the coordinates of each atom, it confirms the exact manner in which the naphthyl, dihydro, and benzofuran (B130515) moieties are fused.

This technique validates the regiochemistry by distinguishing this compound from other potential isomers, such as those that might arise from different cyclization pathways. The resulting crystal structure serves as the definitive proof of the atom-to-atom connectivity, resolving any structural ambiguities that may persist from spectroscopic data alone. For instance, the crystal structure of (Z)-2-(2,3-dimethoxybenzylidene)naphtho[1,2-b]furan-3(2H)-one, a related derivative, was used to definitively establish its Z-configuration and the connectivity of its constituent rings. researchgate.net

When dihydronaphthobenzofurans possess stereogenic centers and are resolved into pure enantiomers, single-crystal X-ray crystallography is a primary technique for assigning the absolute configuration. wikipedia.orgresearchgate.net This is particularly crucial as enantiomers often exhibit different biological activities. The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the phase of X-rays scattered by an atom is slightly shifted. researchgate.net

For chiral molecules that crystallize in non-centrosymmetric space groups, this effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the molecule's absolute spatial arrangement, described by R/S descriptors. wikipedia.orgnih.gov While the effect is stronger for molecules containing atoms heavier than oxygen, modern techniques and statistical methods enable reliable assignment even for light-atom structures. researchgate.net

Unlike the planar aromatic portions of the molecule, the dihydronaphtho ring in this compound is non-planar. The crystal structure reveals the exact conformation of this ring in the solid state. Key geometric parameters, including bond lengths, bond angles, and especially torsional (dihedral) angles, are determined with high precision from the diffraction data. nih.govbiorxiv.org

Table 1: Representative Torsional Angles for a Hypothetical Dihydronaphthobenzofuran System

Torsion Angle (Atoms Involved)Angle (°)Description
C4b-C5-C6-C6a+15.2Defines the pucker of the dihydro ring
C5-C6-C6a-C7-25.8Defines the pucker of the dihydro ring
C11b-C6a-C6-C5+30.5Orientation of the dihydro ring relative to the furan (B31954) fusion
C6-C6a-C11b-C11c-10.1Twisting at the junction of the three ring systems

Note: Data are hypothetical and for illustrative purposes.

X-ray crystallography is indispensable for understanding how molecules arrange themselves in the solid state, which is governed by a variety of intermolecular interactions. nih.govmdpi.com For dihydronaphthobenzofurans, the extended aromatic surfaces suggest that π-π stacking interactions are likely to be significant drivers of the crystal packing. The analysis reveals the precise geometry of these interactions, including the centroid-to-centroid distances and the degree of ring offset.

Furthermore, other weak interactions such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring of a neighboring molecule, can be identified and characterized. ed.ac.uk These collective interactions create a supramolecular architecture, and their detailed analysis is crucial for understanding physical properties of the crystalline material. researchgate.netrsc.org

Table 2: Potential Intermolecular Interactions in Crystalline Dihydronaphthobenzofurans

Interaction TypeDonor/Acceptor GroupsTypical Distance Range (Å)Geometric Feature
π-π StackingNaphthyl ring ↔ Benzofuran ring3.3 - 3.8Parallel or offset orientation
C-H···πAliphatic C-H ↔ Aromatic Ring2.5 - 2.9 (H to ring centroid)Hydrogen pointing towards the π-face
C-H···OAromatic C-H ↔ Furan Oxygen2.2 - 2.8 (H to O)Weak hydrogen bond

Advanced Nuclear Magnetic Resonance Spectroscopy for Dihydronaphthobenzofurans

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers detailed structural information in solution. For complex molecules like dihydronaphthobenzofurans, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for complete assignment due to signal overlap and complex coupling patterns. Multi-dimensional NMR techniques are therefore essential. ipb.ptnih.goviitmandi.ac.in

A combination of 2D NMR experiments is typically used to assemble the molecular structure piece by piece. sdsu.edunih.gov

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton networks within the individual ring systems. For this compound, COSY would reveal the sequence of protons in the aliphatic CH₂-CH₂ fragment of the dihydro ring and identify adjacent protons on the aromatic rings. scielo.br

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbon atoms. sdsu.edu It creates a correlation map linking the proton and carbon skeletons, allowing for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.

Table 3: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Gained
COSY H-5 ↔ H-6Confirms connectivity of the aliphatic dihydro bridge.
H-1 ↔ H-2Establishes neighboring protons on the benzofuran moiety.
H-9 ↔ H-10Establishes neighboring protons on the naphthyl moiety.
HSQC H-5 ↔ C-5; H-6 ↔ C-6Assigns the specific carbon atoms of the dihydro bridge.
H-1 ↔ C-1; H-4 ↔ C-4Assigns specific carbons in the benzofuran and naphthyl rings.
HMBC H-5 ↔ C-4b, C-6aConfirms fusion of the dihydro ring to the main aromatic body.
H-6 ↔ C-7, C-11bLinks the dihydro bridge to the naphthyl portion.
H-1 ↔ C-11c, C-2Confirms connectivity within the benzofuran ring system.

Note: Numbering is based on standard IUPAC nomenclature for the parent ring system and correlations are predictive.

Stereochemical Elucidation via Analysis of Coupling Constants and Nuclear Overhauser Effect (NOE) for Dihydronaphthobenzofurans

The relative stereochemistry of the protons on the dihydro- part of the furan ring in dihydronaphthobenzofurans is a critical aspect of their structural characterization. This is effectively determined by analyzing proton-proton coupling constants (³J) and through-space Nuclear Overhauser Effect (NOE) correlations in ¹H NMR spectroscopy.

In the dihydro- portion of the this compound ring system, the protons at positions 5 and 6 are vicinally coupled. The magnitude of the vicinal coupling constant, ³J₅,₆, is dependent on the dihedral angle between these protons, as described by the Karplus equation. A larger coupling constant is typically observed for a trans orientation (dihedral angle approaching 180°), while a smaller coupling constant is characteristic of a cis orientation (dihedral angle approaching 0°). For instance, in related dihydrobenzofuran systems, trans isomers have been reported to exhibit significantly different coupling constants compared to their cis counterparts, allowing for unambiguous stereochemical assignment. libretexts.org

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. In the context of this compound, an NOE correlation between the protons at C-5 and C-6 would be expected if they are on the same face of the ring (cis relationship). Conversely, the absence of a significant NOE between these protons, coupled with a characteristic vicinal coupling constant, would strongly support a trans relationship. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for mapping these spatial relationships throughout the molecule. scielo.brmdpi.com

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment in Dihydronaphthobenzofuran Analogs

StereochemistryTypical ³J (H-5, H-6) Range (Hz)
cis5.0 - 9.0
trans9.0 - 13.0

Note: The values in this table are representative and can be influenced by the specific substitution pattern and conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Probing of Dihydronaphthobenzofurans

FT-IR Spectroscopy: The FT-IR spectrum of a dihydronaphthobenzofuran is expected to be rich in information. Key absorptions would include the C-H stretching vibrations of the aromatic and aliphatic protons, typically appearing in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The aromatic C=C stretching vibrations will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. A particularly diagnostic band is the asymmetric C-O-C stretching of the furan ether linkage, which is expected to appear as a strong absorption in the 1270-1200 cm⁻¹ region. The corresponding symmetric C-O-C stretch would be found at a lower frequency.

Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations in the naphthyl and phenyl rings of the benzofuran moiety would be expected to produce strong Raman signals. The C-H stretching vibrations are also readily observed. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Table 2: Predicted Dominant Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1620 - 1450FT-IR, Raman
Asymmetric C-O-C Stretch1270 - 1200FT-IR
Symmetric C-O-C Stretch1150 - 1050Raman
C-H Bending (out-of-plane)900 - 675FT-IR

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of Dihydronaphthobenzofurans

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Upon electron ionization (EI), the molecular ion of a dihydronaphthobenzofuran will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are often dictated by the stability of the resulting fragments. For this compound, a common fragmentation pattern would involve the cleavage of the dihydro- portion of the molecule. Retro-Diels-Alder (RDA) type reactions in the dihydro-aromatic ring can also be anticipated. The stability of the benzofuran moiety often leads to it being a prominent fragment in the mass spectrum.

Analysis of the fragmentation of related benzofuran structures shows that cleavage of substituents on the furan or benzene (B151609) rings is a common pathway. For the title compound, fragmentation would likely be initiated by the loss of hydrogen atoms from the dihydro- part, leading to the formation of a more stable, fully aromatic naphtho[1,2-b]benzofuran cation.

Table 3: Anticipated Key Fragments in the High-Resolution Mass Spectrum of this compound

m/z (calculated)Proposed Fragment
232.0888[M]⁺ (Molecular Ion)
231.0810[M-H]⁺
230.0732[M-2H]⁺ (Aromatized Naphthobenzofuran)
202.0782[M-C₂H₄]⁺ (Loss of ethylene)
115.0548[Naphthyl]⁺ fragment

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Theoretical and Computational Chemistry Studies on Dihydronaphthobenzofuran Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability of Dihydronaphthobenzofurans

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to calculate properties such as molecular geometries, electronic energies, and orbital distributions. The B3LYP functional, often paired with basis sets like 6-31G(d,p) or 6-311+G(d,p), is a common choice for providing a balance between accuracy and computational cost for organic systems. researchgate.netfrontiersin.orgresearchgate.net

For dihydronaphthobenzofuran systems, DFT calculations are crucial for understanding their stability. The stability can be inferred from calculated global reactivity indices. While specific studies on 5,6-Dihydronaphtho-[1,2-b]benzofuran are not abundant, research on the related dibenzofuran (B1670420) molecule using the B3LYP/6-311G(d,p) basis set provides a framework for the type of analysis possible. researchgate.net These calculations yield key parameters that describe the molecule's reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. frontiersin.orgresearchgate.net For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap generally decreases as the size of the conjugated π-system increases. frontiersin.org A study on a large set of PAHs calculated at the B3LYP/6-311+G(d,p) level found HOMO-LUMO gap values ranging from 0.64 to 6.59 eV, depending on size and structure. frontiersin.org

For the dibenzofuran molecule, a representative core structure, DFT calculations have determined the HOMO-LUMO energy gap to be 5.028 eV, indicating high stability. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites, with negative potential regions (often around heteroatoms like oxygen) indicating sites prone to electrophilic attack. researchgate.net

Global Reactivity Descriptors for Dibenzofuran (Calculated at B3LYP/6-311G(d,p))
ParameterValue (eV)Description
EHOMO-6.265Highest Occupied Molecular Orbital Energy
ELUMO-1.237Lowest Unoccupied Molecular Orbital Energy
HOMO-LUMO Gap (η)5.028Energy gap, indicates chemical stability
Chemical Potential (μ)-3.751Escaping tendency of electrons
Electronegativity (χ)3.751Power to attract electrons
Global Hardness (η)2.514Resistance to change in electron distribution
Global Softness (ζ)0.398 (eV)-1Reciprocal of hardness, indicates reactivity
Electrophilicity (ω)2.798Propensity to accept electrons

Data sourced from a computational study on dibenzofuran. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of UV-Vis absorption spectra. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational method and aid in the assignment of absorption bands. nih.gov

For instance, a theoretical study on dibenzofuran and its chlorinated derivatives used TD-B3P86/6-31G(d,p) calculations to predict their electronic spectra. nih.govacs.org The results for the parent dibenzofuran showed close agreement with experimental absorption bands, providing confidence in the method's ability to predict the spectra of its derivatives. nih.govacs.org Similarly, studies on other benzofuran (B130515) derivatives have shown that TD-DFT calculations can accurately model their UV-Vis spectra, with features like two main absorption bands being correctly reproduced. researchgate.net

DFT is also used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311G(d,p)) to better match experimental anharmonic data. researchgate.net For dibenzofuran, calculated vibrational frequencies for C-C, C-H, and C-O stretching modes were found to be in good agreement with experimental FT-IR spectra. researchgate.net

Comparison of Calculated and Experimental Spectroscopic Data for Dibenzofuran (DF)
Spectroscopic DataMethodCalculated ValueExperimental Value
Electronic Transitions (eV)CASPT2//CASSCF4.21 (S1)4.19
4.72 (S2)4.77
Vibrational Frequencies (cm-1)B3P86/cc-pVDZ3191 (C-H stretch)~3070
1471, 1484 (C-C stretch)1450, 1482
1215 (C-O stretch)1241

Data sourced from theoretical studies on dibenzofuran. researchgate.netnih.gov

DFT calculations are essential for mapping the potential energy surfaces (PES) of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy, which is a key determinant of reaction kinetics.

The formation of 5,6-Dihydronaphtho-[1,2-b]benzofurans has been identified as a key intermediate step in the photochemical synthesis of naphtho[1,2-b]benzofurans. nih.gov This process involves a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system. nih.gov Computational studies on analogous photocyclization reactions of diarylethenes have used DFT and TD-DFT to calculate the potential energy surfaces and activation energies for the ring-closing process in both ground and excited states. nih.govrug.nl These studies show how the energy of the system changes as the bond-forming distance decreases, identifying any energy barriers that must be overcome. acs.org For example, in some diarylethene systems, the photocyclization path in the first excited state (S1) was found to be completely barrierless, explaining the high efficiency of the photoreaction. nih.gov

Quantum Chemical Modeling of Dihydronaphthobenzofuran Reaction Mechanisms

Quantum chemical modeling provides a molecular-level picture of how reactions occur. This includes identifying the precise geometry of transition states and understanding the electronic factors that control reaction selectivity.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. Locating and characterizing the TS is a primary goal of computational reaction mechanism studies. A true TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions forming fused furan (B31954) rings, such as the intramolecular cyclization of o-allylphenols, DFT calculations can pinpoint the TS structure and its energy. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. In a study of the [8+2] cycloaddition of dienylfuran with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the rate-determining step was found to be the formation of a zwitterionic intermediate, with a calculated activation Gibbs free energy of 33.0 kcal/mol. pku.edu.cn This value was found to be consistent with experimental kinetic data, validating the computational model. pku.edu.cn Similarly, computational studies of diarylethene photocyclization have calculated the activation energies for ring-opening and ring-closing reactions in various electronic states, providing a detailed understanding of their photoswitching behavior. nih.govrug.nl

Many organic reactions can potentially yield multiple products (isomers). Computational chemistry is invaluable for explaining and predicting the selectivity of these reactions. DFT-based reactivity descriptors can rationalize why one site on a molecule is more reactive than another.

Regioselectivity, for example, can be explained by analyzing local reactivity indices derived from Fukui functions or Parr functions. nih.gov In a study on the catalytic reduction of 2,3-disubstituted benzofurans, the observed regioselectivity was rationalized by calculating the local electrophilicity (ωk) at the olefinic carbons. nih.gov The carbon atom with the higher ωk value was correctly predicted to be the site more susceptible to nucleophilic attack by hydride, explaining the formation of the observed products. nih.gov

Stereoselectivity can be rationalized by comparing the activation energies of the transition states leading to different stereoisomers. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. For example, in cyclopropanation reactions catalyzed by B(C6F5)3, DFT calculations explained the observed high diastereoselectivity by showing that the transition state leading to the major product was lower in energy due to a combination of reduced steric hindrance and favorable π-π stacking interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of Dihydronaphthobenzofurans

While quantum mechanics calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes conformation over time at a given temperature. youtube.com

For a semi-flexible molecule like this compound, the dihydro portion of the ring system allows for conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable low-energy conformations and the energy barriers between them. This provides a "conformational landscape," which is crucial for understanding how the molecule's shape influences its properties and interactions. The simulation requires a force field, a set of parameters that defines the potential energy of the system, with force fields like CHARMM and AMBER being common for biomolecules and organic molecules. nih.gov

By running simulations over nanoseconds or longer, one can observe conformational transitions and calculate the relative populations of different conformers. youtube.com Although specific MD studies on this compound are not prominent in the literature, the methodology is well-established for exploring the conformational dynamics of a wide range of molecular systems, from simple organic molecules to large proteins. nih.govmdpi.com

Computational Design and Prediction of Novel Dihydronaphthobenzofuran Derivatives and Synthetic Routes

The advancement of computational chemistry has revolutionized the field of drug discovery and materials science, offering powerful tools for the rational design of novel molecules with desired properties. In the context of the 5,6-dihydronaphtho[1,2-b]benzofuran scaffold, in silico methods provide a pathway to explore a vast chemical space, predict the bioactivity and physicochemical properties of new derivatives, and streamline their synthetic routes, thereby accelerating the research and development process.

The core strategy in the computational design of novel 5,6-dihydronaphtho[1,2-b]benzofuran derivatives involves a multi-faceted approach that leverages molecular modeling, quantitative structure-activity relationship (QSAR) studies, and predictive algorithms for synthetic feasibility.

Molecular Docking and Structure-Based Design

A primary application of computational design is in the field of medicinal chemistry. If a biological target for the dihydronaphthobenzofuran scaffold is identified, molecular docking simulations can be employed to predict the binding affinity and orientation of potential derivatives within the target's active site. This structure-based design process begins with the high-resolution crystal structure of the biological target, such as an enzyme or receptor.

Novel derivatives of 5,6-dihydronaphtho[1,2-b]benzofuran can be designed by introducing various functional groups at different positions on the polycyclic core. For instance, substituents could be added to the aromatic rings or the dihydro-furan moiety. Computational software can then be used to generate a library of these virtual compounds. Each derivative is then "docked" into the binding site of the target protein, and scoring functions are used to estimate the binding energy. Lower binding energies typically suggest a more stable protein-ligand complex and potentially higher biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of a known 3D structure of a biological target, QSAR modeling provides a valuable alternative for predicting the activity of novel compounds. nih.govnih.gov This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the 5,6-dihydronaphtho[1,2-b]benzofuran system, a QSAR study would involve synthesizing a training set of derivatives with known activities. A wide range of molecular descriptors for each compound would then be calculated, including:

Electronic descriptors: Dipole moment, partial charges, and frontier orbital energies (HOMO/LUMO).

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient), which indicates the lipophilicity of the molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecular structure.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives.

Below is a hypothetical data table illustrating the types of predictions that could be generated from a QSAR model for a series of designed 5,6-dihydronaphtho[1,2-b]benzofuran derivatives.

DerivativeSubstitution PatternPredicted LogPPredicted Binding Affinity (pIC50)
DNB-001Unsubstituted4.25.8
DNB-0028-methoxy4.06.5
DNB-00310-chloro4.86.2
DNB-0042-fluoro4.35.9
DNB-0058,9-dihydroxy3.57.1

Prediction of Novel Synthetic Routes

The table below outlines a hypothetical output from a retrosynthesis prediction tool for a designed derivative, DNB-005.

Target DerivativeProposed Key ReactionStarting MaterialsPredicted Feasibility Score
DNB-005 (8,9-dihydroxy)Photochemical 6π-electrocyclizationSubstituted benzofuranyl containing cinnamonitrile0.85
DNB-005 (8,9-dihydroxy)Acid-catalyzed intramolecular cyclizationFunctionalized 1-naphthol (B170400) and a bromo-ether0.78

By integrating these computational approaches—from the initial design and property prediction to the planning of synthetic routes—researchers can explore the potential of the 5,6-dihydronaphtho[1,2-b]benzofuran scaffold in a more efficient and targeted manner than through traditional experimental methods alone.

Exploration of Molecular Architectures and Structure Property Relationships Non Biological Focus

Design and Synthesis of Functionalized 5,6-Dihydronaphtho-[1,2-b]benzofuran Derivatives for Specific Applications

The synthesis of functionalized 5,6-dihydronaphtho[1,2-b]benzofuran derivatives is often achieved through multi-component, one-pot reactions that offer high efficiency and diastereoselectivity. researchgate.net These methods allow for the creation of a diverse library of molecules with tailored properties. researchgate.net One notable approach involves a cascade cyclization strategy to produce aminobenzofuran spiro-derivatives with high yields. researchgate.net Another method utilizes a photochemical 6π-electrocyclization of benzofuranyl-containing cinnamonitriles, where 5,6-dihydronaphtho[1,2-b]benzofurans are key intermediates. researchgate.net

Synthetic strategies for the broader class of dihydronaphthofurans include base-catalyzed reactions, such as the condensation of a naphthol with a reagent like β-methyl allyl chloride followed by Claisen rearrangement and cyclization. rsc.org Other methods involve rearrangements of allyl-naphthalenones and various cycloaddition reactions. rsc.org The choice of catalyst, such as palladium-copper systems, gold, or silver, can influence the reaction pathway and yield of the desired benzofuran (B130515) derivatives. nih.gov For instance, a one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been developed, highlighting the role of the nitro group as both an activator and a leaving group in the cyclization process. mdpi.com

The functionalization of the dihydronaphthobenzofuran core is crucial for tuning its properties for specific applications. For example, the introduction of different substituents can significantly alter the electronic and optical characteristics of the molecule.

Stereochemical Aspects and Properties of Chiral Dihydronaphthobenzofurans

Chirality plays a crucial role in determining the properties of dihydronaphthobenzofuran derivatives. libretexts.org A molecule is considered chiral if its mirror image is non-superimposable. libretexts.org The presence of one or more chiral centers in the 5,6-dihydronaphtho[1,2-b]benzofuran structure can lead to the existence of stereoisomers, specifically enantiomers and diastereomers. libretexts.orgkhanacademy.org The number of possible stereoisomers can be estimated using the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org

The specific three-dimensional arrangement of atoms in chiral dihydronaphthobenzofurans influences their interactions with other chiral molecules and with polarized light, a property known as optical activity. The stereochemistry at a chiral center is designated as either R or S configuration. youtube.com For instance, in related chiral 2-substituted chromanes, a correlation has been observed between the stereochemistry at the C2 position and the specific optical rotation (SOR). nih.gov The helicity of the dihydropyran ring is a determining factor for the sign of the SOR. nih.gov

The synthesis of dihydronaphthofurans can be designed to be diastereoselective, yielding a preference for one diastereomer over others. rsc.org The trans configuration of 2,3-dihydrobenzofuran (B1216630) derivatives, for example, has been established using techniques like ¹H NMR and X-ray crystallography. researchgate.net Understanding and controlling the stereochemistry is vital for applications where specific spatial arrangements are necessary for function.

Investigation of Photophysical Properties of Dihydronaphthobenzofurans (e.g., Absorption, Fluorescence, Quantum Yields)

Dihydronaphthobenzofuran derivatives have garnered interest for their photophysical properties, which are fundamental to their potential use in optical materials. These properties include the absorption and emission of light, characterized by their respective wavelengths, and the efficiency of the fluorescence process, known as the fluorescence quantum yield (Φf). youtube.commdpi.com

Fluorescent dyes, or fluorophores, absorb light at one wavelength and emit it at a longer wavelength. youtube.com The chemical structure of these molecules, often containing aromatic rings and planar systems, is key to their fluorescent capabilities. youtube.com For dihydronaphthobenzofuran analogues, modifications to the molecular structure can tune these properties.

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. rsc.org High quantum yields are desirable for applications such as fluorescent dyes and probes. nih.gov For example, some newly developed fluorescent dyes have shown high quantum yields of up to 35% in aqueous solutions. nih.gov The quantum yields of various dyes are often measured relative to a standard, such as quinine (B1679958) sulfate (B86663) or rhodamine 101. nih.gov

The photophysical properties of these compounds can be influenced by their environment, such as the solvent polarity. rsc.org Researchers use various spectroscopic techniques to study the absorption and fluorescence spectra, as well as the fluorescence lifetimes of these molecules. mdpi.com

Table of Photophysical Data for Selected Fluorescent Dyes

Dye Excitation Max (nm) Emission Max (nm) Quantum Yield (Φf) Solvent
Rhodamine 101 520-900 600-1000 0.913 Ethanol
Cresyl violet 520-900 600-1000 0.578 Ethanol
Oxazine 170 520-900 600-1000 0.579 Ethanol
Oxazine 1 520-900 600-1000 0.141 Ethanol
Cryptocyanine 520-900 600-1000 0.012 Ethanol
HITCI 520-900 600-1000 0.283 Ethanol
IR-125 520-900 600-1000 0.132 Ethanol
IR-140 520-900 600-1000 0.167 Ethanol
FEB-2000 Not Specified Not Specified 35% Water
FEB-2000-iRGD Not Specified Not Specified 36% Water

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Potential in Materials Science Applications for Dihydronaphthobenzofuran Analogues

The unique structural and photophysical properties of dihydronaphthobenzofuran analogues make them promising candidates for various applications in materials science.

The extended π-conjugated system present in the naphthobenzofuran (B12659138) scaffold is a key feature for its potential use in organic electronics. nih.gov Polymers based on related benzo[1,2-b:4,5-b']dithiophene (BDT) have been synthesized and utilized in organic field-effect transistors (OFETs) and organic solar cells. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties. While specific studies on this compound for these applications are emerging, the general principles from related heterocyclic systems suggest significant potential.

The strong fluorescence exhibited by some dihydronaphthobenzofuran derivatives makes them suitable for use as fluorescent dyes. broadpharm.com These dyes are valuable as tracers, stains, and probes in various scientific fields. youtube.com The ability to tune the emission color and quantum yield through synthetic modifications is a significant advantage. broadpharm.combioacts.com

Furthermore, some dihydronaphthofuran derivatives exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. rsc.org This property makes them candidates for applications in optical recording materials and other light-responsive systems. google.com Spirobenzopyrans, a class of photochromic materials, are known for the significant change in their absorption spectrum upon light exposure. google.com

The versatility of the dihydronaphthobenzofuran scaffold extends to other advanced material applications. Their unique combination of properties could be harnessed in the development of sensors, nonlinear optical materials, and as building blocks for more complex functional materials. The ability to create highly functionalized and stereochemically defined derivatives opens up avenues for creating materials with precisely controlled properties for a wide range of technological applications. researchgate.netrsc.org

Table of Compound Names

Compound Name
This compound
9-Methoxynaphtho[1,2-b]benzofuran
β-Methyl allyl chloride
Quinine sulfate
Rhodamine 101
Cresyl violet
Oxazine 170
Oxazine 1
Cryptocyanine
HITCI
IR-125
IR-140
FEB-2000
FEB-2000-iRGD
Benzo[1,2-b:4,5-b']dithiophene (BDT)

Role of Dihydronaphthobenzofurans as Versatile Synthetic Building Blocks in Complex Chemical Architectures

The strategic importance of dihydronaphthobenzofurans, particularly this compound, in the realm of synthetic organic chemistry lies in their utility as versatile intermediates for the construction of more complex molecular frameworks. Their inherent structural features, combining a dihydro-aromatic system with a furan (B31954) ring, offer multiple avenues for chemical modification, rendering them valuable precursors to a range of polycyclic and heterocyclic compounds.

A significant application of 5,6-dihydronaphtho[1,2-b]benzofurans is their role as key intermediates in the synthesis of fully aromatic naphtho[1,2-b]benzofurans. researchgate.net These reactions typically involve an aromatization step, where the dihydro-naphthalene ring is converted to a fully aromatic naphthalene (B1677914) system. One such method is photochemical 6π-electrocyclization of benzofuranyl-containing cinnamonitriles, which proceeds via a 5,6-dihydronaphtho[1,2-b]benzofuran intermediate that subsequently undergoes oxidative aromatization. researchgate.net This transformation highlights the potential of the dihydronaphthobenzofuran core to serve as a masked aromatic system, which can be unveiled under specific reaction conditions.

The synthesis of the dihydronaphthobenzofuran skeleton itself can be achieved through various strategies, including cycloaddition reactions. For instance, the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with alkenes provides a pathway to dihydronaphtho[2,3-b]furan-4,9-diones. mdpi.com While this example pertains to a different isomer, the underlying principle of constructing the dihydro-fused ring system is a common theme in accessing these building blocks.

The reactivity of the dihydro- portion of the molecule, although less explored specifically for this compound, presents a latent potential for further functionalization. Drawing parallels with the reactivity of other dihydro-aromatic systems, this moiety could potentially undergo reactions such as dehydrogenation to achieve full aromaticity, or participate in cycloaddition reactions where the double bond acts as a dienophile. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.comlibretexts.org

The following tables summarize key synthetic transformations involving dihydronaphthobenzofuran intermediates, underscoring their role in the synthesis of complex chemical architectures.

Table 1: Synthesis of Naphtho[1,2-b]benzofurans via Dihydronaphthobenzofuran Intermediates

Starting MaterialReagents and ConditionsIntermediateProductResearch Finding
Benzofuranyl-containing cinnamonitrilesPhotochemical 6π-electrocyclization, followed by oxidative aromatization5,6-Dihydronaphtho-[1,2-b]benzofuransSubstituted Naphtho[1,2-b]benzofuransDemonstrates the role of 5,6-dihydronaphtho[1,2-b]benzofurans as key intermediates in the synthesis of their fully aromatic counterparts. researchgate.net

Table 2: General Synthetic Approaches to Dihydronaphthofuran Systems

Reaction TypeReactantsReagents and ConditionsProduct TypeReference
[3+2] Cycloaddition2-Hydroxy-1,4-naphthoquinones, AlkenesVisible blue LEDs (460 nm)Dihydronaphtho[2,3-b]furan-4,9-dionesProvides a metal-free and environmentally friendly route to dihydronaphthofuran systems. mdpi.com
Base-catalyzed cyclization2-(2-hydroxy-1-naphthyl)-2-phenylethanol, Phthalic anhydride, then NaOHPyridine, Dioxane, then heat1-phenyl-1,2-dihydronaphtho[2,1-b]furanA classical method for the construction of the dihydronaphthofuran ring system. rsc.org
Acid-catalyzed cyclizationStyrene oxide, 2-NaphtholRefluxing benzene (B151609)1-phenyl-1,2-dihydronaphtho[2,1-b]furanAn alternative acid-catalyzed approach to dihydronaphthofurans. rsc.org
Lithiation and Addition6-bromo-1,2-dihydronaphtho[2,1-b]furan, Imidazolyl isopropyl ketonen-BuLi, THFSubstituted 1,2-dihydronaphtho[2,1-b]furan (B1253133)Illustrates functionalization of a pre-formed dihydronaphthofuran ring. rsc.org

Future Directions and Emerging Research Areas in Dihydronaphthobenzofuran Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols for Dihydronaphthobenzofurans

The principles of green chemistry are increasingly central to synthetic organic chemistry, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. The synthesis of dihydronaphthobenzofurans is an area ripe for the application of these principles.

Future efforts will likely focus on moving away from stoichiometric reagents and harsh conditions often associated with classical cyclization and condensation reactions. Research is trending towards the use of catalytic systems that are both efficient and environmentally friendly. One promising approach involves visible-light-mediated synthesis, which allows reactions to proceed under mild conditions. mdpi.com For instance, photoredox catalysis, potentially using simple promoters like I₂/SnCl₂, can activate substrates like appropriately substituted naphthols and functionalized alkenes to facilitate cyclization. mdpi.com These methods often exhibit high functional group tolerance and can lead to excellent product yields without the need for high temperatures or aggressive reagents. mdpi.com

Key strategies for sustainable synthesis include:

Catalyst Choice: Employing earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts (e.g., Palladium, Ruthenium).

Solvent Selection: Using water or bio-based solvents instead of volatile organic compounds (VOCs). Aqueous environments can sometimes enhance reactivity and simplify product isolation. researchgate.net

Energy Input: Utilizing alternative energy sources like microwave irradiation or visible light to reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes, such as cascade reactions, that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. rsc.org

Green Chemistry PrincipleApplication in Dihydronaphthobenzofuran SynthesisPotential Benefit
Use of Catalysis Transitioning from stoichiometric reagents to catalytic amounts of reusable catalysts (e.g., Cu-based systems, organocatalysts). researchgate.netReduced waste, lower cost, and easier purification.
Benign Solvents Employing water, ethanol, or supercritical CO₂ as reaction media. researchgate.netReduced environmental impact and improved safety profile.
Energy Efficiency Utilizing photoredox or microwave-assisted synthesis. mdpi.comFaster reaction times and lower energy consumption.
Atom Economy Designing one-pot, multi-component, or cascade reactions where multiple bonds are formed in a single operation. rsc.orgHigher efficiency and significant reduction in waste generation.

Application of Flow Chemistry and Continuous Processing for Dihydronaphthobenzofuran Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. d-nb.infonih.gov The synthesis of 5,6-dihydronaphtho[1,2-b]benzofuran, especially on an industrial scale, could be greatly enhanced by adopting this technology.

In a flow setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. nih.gov This allows for precise control over parameters like temperature, pressure, and reaction time. For many heterocyclic syntheses, which can be exothermic or involve unstable intermediates, flow chemistry provides superior heat transfer and minimizes the volume of hazardous material present at any given moment, thereby enhancing safety. d-nb.info

Future research will likely explore the translation of known batch syntheses of dihydronaphthobenzofurans into continuous flow processes. This could involve, for example, the continuous Friedel-Crafts-type acylation followed by cyclization, or a multi-step sequence where intermediates are generated and consumed in-line without isolation. nih.gov The integration of in-line purification and analysis would further streamline the manufacturing process, making it more efficient and automated. nih.gov

Feature of Flow ChemistryAdvantage for Dihydronaphthobenzofuran Synthesis
Superior Heat Transfer Safely perform highly exothermic reactions and access reaction conditions not feasible in batch. d-nb.info
Enhanced Mixing Achieve rapid and highly reproducible mixing, leading to more consistent product quality and yields. nih.gov
Process Automation Enables automated control, reducing manual intervention and improving reproducibility. nih.gov
Scalability Production can be scaled up by running the system for longer periods, avoiding the challenges of reactor size changes in batch processes. d-nb.info

Advanced In-Situ Characterization Techniques for Monitoring Dihydronaphthobenzofuran Reaction Intermediates

Understanding reaction mechanisms is fundamental to optimizing synthetic protocols. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing invaluable data on reaction kinetics, intermediates, and byproducts.

For the synthesis of 5,6-dihydronaphtho[1,2-b]benzofuran, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in-situ monitoring. beilstein-journals.org By coupling a flow reactor directly to an NMR spectrometer, it is possible to obtain real-time structural information and quantitative data on the conversion of reactants to products. beilstein-journals.org This is especially useful in flow chemistry for rapid reaction optimization. beilstein-journals.org

Other techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and mass spectrometry can also be integrated into reaction setups to provide complementary information. researchgate.netrsc.org DRIFTS is excellent for studying reactions involving solid catalysts or reagents, while mass spectrometry can detect and identify transient intermediates, even at very low concentrations. researchgate.netrsc.org The data gathered from these techniques is crucial for elucidating complex reaction pathways, such as the cascade reactions often used to form polycyclic heterocycles. rsc.org

In-Situ TechniqueInformation GainedApplication in Dihydronaphthobenzofuran Synthesis
NMR Spectroscopy Structural information, quantitative analysis of reactants and products, reaction kinetics. beilstein-journals.orgMonitoring cyclization reactions in real-time to optimize conditions like temperature and catalyst loading.
Infrared (IR/DRIFTS) Identification of functional groups, monitoring the formation and consumption of intermediates. researchgate.netObserving key bond-forming events and catalyst-substrate interactions.
Mass Spectrometry Detection of transient or low-concentration intermediates, determination of molecular weights. rsc.orgIdentifying key intermediates in complex cascade reaction mechanisms.

Integration of Machine Learning and Artificial Intelligence in Dihydronaphthobenzofuran Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to transform chemical synthesis. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. preprints.orgu-strasbg.fr

For the synthesis of 5,6-dihydronaphtho[1,2-b]benzofuran derivatives, ML models can be trained on existing literature data to predict reaction yields and selectivity under various conditions (e.g., different catalysts, solvents, temperatures). beilstein-journals.orgresearchgate.net This predictive power can significantly reduce the number of trial-and-error experiments needed, saving time and resources. preprints.org Active learning algorithms can further accelerate optimization by intelligently selecting the next set of experiments to perform for maximum information gain. duke.edu

AI/ML ApplicationFunctionImpact on Dihydronaphthobenzofuran Synthesis
Reaction Outcome Prediction Predicts the products, yield, and selectivity of a reaction. rjptonline.orgjetir.orgReduces failed experiments and validates proposed synthetic steps.
Condition Optimization Suggests optimal reaction parameters (temperature, solvent, catalyst). preprints.orgbeilstein-journals.orgAccelerates the development of high-yielding and selective synthetic protocols.
Retrosynthetic Analysis Proposes novel synthetic routes to a target molecule. cas.orgFacilitates the discovery of more efficient or innovative synthetic strategies.
Data Analysis Identifies complex relationships between reaction inputs and outcomes. duke.eduProvides deeper chemical insights that may not be intuitive to a human chemist.

Exploration of Novel Non-Biological Applications for Dihydronaphthobenzofuran Derivatives Based on Structure-Property Correlations

While much of the interest in benzofuran (B130515) scaffolds stems from their biological activity, their unique electronic and photophysical properties make them attractive candidates for materials science applications. nih.govdtu.dk The extended π-system of the 5,6-dihydronaphtho[1,2-b]benzofuran core suggests potential for use in organic electronics and photonics.

By strategically modifying the core structure with various functional groups, it is possible to tune the molecule's properties, such as its absorption and emission spectra, electron affinity, and ionization potential. Research into furan-containing polycyclic aromatic compounds has shown that they can exhibit interesting photophysical behaviors, including circular polarized luminescence. nih.gov

Future research will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Designing derivatives that can act as efficient emitters or host materials in OLED devices.

Organic Field-Effect Transistors (OFETs): Exploring the semiconductor properties of these compounds for use in organic electronics.

Fluorescent Probes and Sensors: Developing derivatives whose fluorescence properties change in response to specific analytes, making them useful as chemical sensors.

Photovoltaics: Investigating their potential as components in organic solar cells.

The exploration of these non-biological applications requires a systematic study of the structure-property relationships within the dihydronaphthobenzofuran family, an area that holds significant promise for innovation.

Q & A

Q. What are the most efficient synthetic routes for 5,6-dihydronaphtho-[1,2-b]benzofuran derivatives?

A widely validated method involves cyclocondensation reactions using cyclic 1,3-dicarbonyl compounds (e.g., cyclohexane-1,3-dione) and catalysts like tetrapropylammonium bromide (TPAB), achieving yields >90% under mild conditions. Key steps include optimizing reaction time (20–25 minutes) and catalyst recyclability . Characterization via FT-IR (e.g., carbonyl peaks at 1711–1660 cm⁻¹) and melting point analysis (e.g., 152–200°C) confirms structural integrity .

Q. How do substituents on the dihydronaphthobenzofuran core influence biological activity?

Substituents like hydroxyl, methyl, and methoxy groups enhance pharmacological properties. For example, hydroxylation at positions 4b and 9b in indeno[1,2-b]benzofuran derivatives correlates with anti-inflammatory and antimicrobial activities. Systematic structure-activity relationship (SAR) studies using in vitro enzymatic assays (e.g., COX-2 inhibition) are recommended to validate these effects .

Q. What analytical techniques are critical for characterizing dihydronaphthobenzofuran derivatives?

FT-IR and NMR (¹H/¹³C) are essential for functional group and stereochemical analysis. Melting point determination and X-ray crystallography (where feasible) resolve polymorphism. For example, FT-IR bands at 3389 cm⁻¹ (O–H stretch) and 1711 cm⁻¹ (C=O) confirm hydroxyl and ketone groups, respectively .

Advanced Research Questions

Q. How does the choice of catalyst impact stereochemical outcomes in dihydronaphthobenzofuran synthesis?

Transition-metal catalysts (e.g., Rh, Pd) enable enantioselective synthesis. For instance, palladium-catalyzed cyclizations yield (6aS,11aR)-configured products with high enantiomeric excess (ee). Computational modeling (DFT) can predict steric and electronic effects of catalysts on stereoselectivity .

Q. What strategies resolve contradictions in reported reaction yields for dihydronaphthobenzofuran derivatives?

Discrepancies often arise from solvent polarity, catalyst loading, or substrate purity. Reproducibility requires strict control of reaction parameters (e.g., TPAB at 5 mol%, methanol solvent). Cross-validation using HPLC or GC-MS ensures product consistency .

Q. How can computational methods optimize dihydronaphthobenzofuran-based materials for organic electronics?

Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) and charge transport properties. For example, thieno[2,3-f]benzofuran (TBF) units in donor molecules like TBFT-TR show narrow bandgaps (1.5–1.7 eV), enhancing photovoltaic efficiency in organic solar cells .

Q. What are the challenges in scaling up dihydronaphthobenzofuran synthesis for preclinical studies?

Key issues include catalyst recovery (e.g., TPAB’s recyclability) and purification of stereoisomers. Flow chemistry and column chromatography with silica gel (e.g., HLB cartridges) improve scalability. Process optimization should prioritize atom economy and waste reduction .

Methodological Guidance

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
  • Experimental Design : Employ fractional factorial designs to screen catalysts, solvents, and temperatures efficiently .
  • Contradiction Resolution : Cross-reference melting points and spectroscopic data with literature (e.g., lit. mp 174°C vs. observed 165–168°C in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.